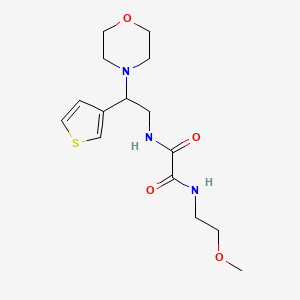
Brophenexin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Brophenexin is a compound with the molecular formula C11H19BrCl2N2 . It is also known by other names such as NMDAR/TRPM4-IN-2 and FMP-A-01 . It is an NMDAR/TRPM4 (N/T) interaction interface inhibitor .
Molecular Structure Analysis
The molecular structure of Brophenexin is characterized by the presence of bromine, chlorine, and nitrogen atoms. The InChI representation of its structure is InChI=1S/C11H17BrN2.2ClH/c1-2-14(7-6-13)9-10-4-3-5-11(12)8-10;;/h3-5,8H,2,6-7,9,13H2,1H3;2*1H . The Canonical SMILES representation is CCN(CCN)CC1=CC(=CC=C1)Br.Cl.Cl .
Physical And Chemical Properties Analysis
Brophenexin has a molecular weight of 330.09 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 5 . The exact mass and monoisotopic mass of Brophenexin are both 328.01087 g/mol . The topological polar surface area is 29.3 Ų .
Applications De Recherche Scientifique
Mucoactive Effects in Respiratory Conditions
Brophenexin, a derivative of the Adhatoda vasica plant, is primarily known for its mucoactive properties. Introduced to the market in 1963, it has been widely used for treating various respiratory diseases. The drug is known to enhance the secretion of mucus components, altering the physicochemical characteristics of mucus. This alteration leads to increased mucociliary clearance and a reduction in cough. Although the clinical evidence is modest, brophenexin is recognized for these mucoactive effects, particularly in patients with chronic bronchitis or other respiratory diseases. Clinical studies suggest that brophenexin, when co-administered with antibiotics, can amplify the actions of the antibiotic, potentially offering a synergistic benefit in treating respiratory infections. However, it's noteworthy that the principal studies validating these benefits were conducted in an era when rigorous clinical methodologies were not fully established. As such, there's a call for more extensive trials with robust methodologies to conclusively determine the scenarios where brophenexin can significantly improve clinical outcomes (Zanasi, Mazzolini, & Kantar, 2017).
Endocrine-Disrupting Potency of Related Compounds
In a different context, research on brominated flame retardants (BFRs), compounds related to brophenexin in terms of chemical structure, has revealed potential endocrine-disrupting effects. Although not directly about brophenexin, understanding the activities of these compounds can offer insights into the broader implications of brominated compounds in biology. For instance, some BFRs were found to possess endocrine-disrupting capabilities, with effects including AR antagonism, estradiol sulfotransferase (E2SULT) inhibition, and competition with thyroxine for binding to the plasma transport protein transthyretin (TTR). Such findings underscore the necessity for further exploration into the endocrine effects of these environmentally relevant compounds (Hamers et al., 2006).
Mécanisme D'action
Target of Action
Brophenexin, also known as C8, is an NMDAR/TRPM4 (N/T) interaction interface inhibitor . The primary targets of Brophenexin are the NMDA and TRPM4 receptors. These receptors play a crucial role in neuronal signaling, and their interaction is associated with cell death in hippocampal neurons .
Mode of Action
Brophenexin interacts with its targets by inhibiting the interaction interface between NMDA and TRPM4 receptors . This inhibition reduces NMDA-induced cell death in hippocampal neurons . It also strongly reduces NMDA-triggered toxicity and mitochondrial dysfunction, abolishes cyclic adenosine monophosphate-responsive element-binding protein (CREB) shutoff, boosts gene induction, and reduces neuronal loss in mouse models of stroke and retinal degeneration .
Pharmacokinetics
The rate and extent of these processes would determine the bioavailability of Brophenexin .
Result of Action
The molecular and cellular effects of Brophenexin’s action include a reduction in NMDA-triggered toxicity and mitochondrial dysfunction, abolition of CREB shutoff, boost in gene induction, and reduction in neuronal loss . These effects suggest that Brophenexin could potentially serve as a neuroprotective agent.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound like Brophenexin. Factors such as pH, temperature, and presence of other substances can affect the compound’s stability and activity . .
Propriétés
IUPAC Name |
N'-[(3-bromophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2.2ClH/c1-2-14(7-6-13)9-10-4-3-5-11(12)8-10;;/h3-5,8H,2,6-7,9,13H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDSZKTVQVSVNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1=CC(=CC=C1)Br.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrCl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3As,6aR)-3a-fluoro-2-phenylmethoxycarbonyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid](/img/structure/B2401524.png)
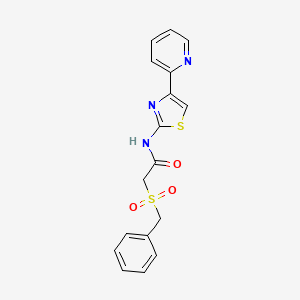
![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2401526.png)

![2-[5-[(2,4-dimethylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2401531.png)
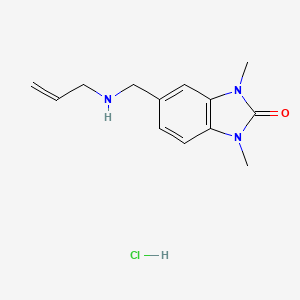
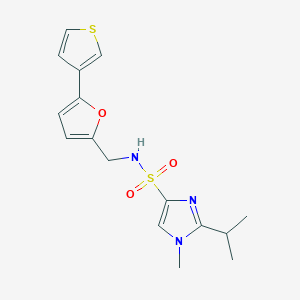
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2401535.png)
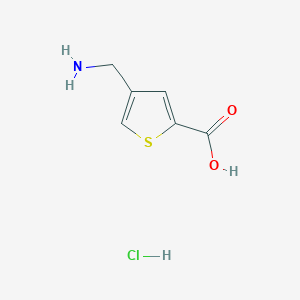
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2401538.png)
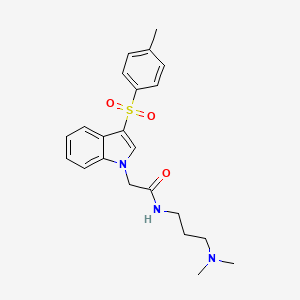
![methyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2401541.png)

